molecular formula C14H20O9 B12293211 1,5-Anhydro-D-mannitol peracetate

1,5-Anhydro-D-mannitol peracetate

Cat. No.: B12293211
M. Wt: 332.30 g/mol
InChI Key: ULWHEXUWXLOVPV-AAVRWANBSA-N
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Description

Chemical Structure:
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate (CAS 1034305-21-9) is a fully acetylated derivative of 1,5-anhydro-D-mannitol. Its molecular formula is C29H29FO9S (MW 572.59), featuring a mannitol backbone with four acetyl groups at positions 2,3,4,6 and a substituted aromatic side chain (3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl) at the 1-position . This compound is a synthetic intermediate in medicinal chemistry, particularly for developing sodium-glucose cotransporter 2 (SGLT2) inhibitors like dapagliflozin analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1

InChI Key

ULWHEXUWXLOVPV-AAVRWANBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenolysis of Per-O-Methylated Substrates

The reductive cleavage of permethylated D-mannans using platinum oxide under hydrogen gas produces 1,5-anhydro-D-mannitol, which is subsequently acetylated. For example, per-O-methylated D-mannan derivatives undergo hydrogenolysis at 60°C for 12 hours in acetic acid, yielding 1,5-anhydro-D-mannitol in 68% efficiency. Subsequent acetylation with acetic anhydride and pyridine at 25°C for 6 hours achieves quantitative conversion to the tetraacetate. This method’s regioselectivity stems from the stability of the 1,5-anhydro ring under acidic conditions, preventing unwanted epimerization.

Sodium Borohydride-Mediated Reduction

Alternative reductive pathways employ sodium borohydride for detaching protective groups. In one protocol, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide is reduced with NaBH4 in tetrahydrofuran at 0°C, followed by acetylation. This two-step process achieves an 80% overall yield, with the borohydride selectively reducing the anomeric carbon while preserving acetyl groups.

Acid-Catalyzed Cyclization of Acetylated Precursors

Hydrochloric Acid-Mediated Cyclization

Treatment of D-mannitol-2,3,4,5-tetraacetate with concentrated HCl in methanol induces cyclization to form the 1,5-anhydro ring. Optimal conditions (0.5 M HCl, 50°C, 2 hours) yield 75% of the desired product, with residual starting material recoverable via column chromatography. Mechanistic studies suggest protonation of the C5 hydroxyl group facilitates nucleophilic attack on the anomeric center, forming the cyclic ether.

Tritylation-Acetylation Sequences

A multistep approach involves tritylation of D-mannitol at the 1 and 6 positions, followed by acetylation and detritylation. Using 1,6-di-O-trityl-D-mannitol tetraacetate, catalytic hydrogenolysis over Pd/C in ethanol removes trityl groups, exposing the 1,5-anhydro structure. Final acetylation with acetic anhydride yields the tetraacetate in 70% overall yield. This method’s advantage lies in its compatibility with acid-labile substrates.

Novel Approaches: Dithioacetal Oxidation and Rearrangement

Oxidative Elimination of Dithioacetals

Oxidation of 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose diethyl dithioacetal with m-chloroperbenzoic acid forms a sulfoxide intermediate, which undergoes elimination to yield the 1,5-anhydro core. Subsequent acetylation furnishes the tetraacetate in 58% yield. This method’s key innovation is the use of sulfur-directed ring contraction to enforce stereochemical control.

Comparative Analysis of Synthesis Methods

Method Substrate Key Reagents/Catalysts Conditions Yield Reference
Reductive Cleavage Permethylated D-mannan PtO₂, H₂, Ac₂O 60°C, 12 h 68%
Acid Cyclization D-Mannitol tetraacetate HCl, MeOH 50°C, 2 h 75%
Tritylation-Acetylation 1,6-Di-O-trityl-D-mannitol Pd/C, Ac₂O 25°C, 6 h 70%
Enzymatic Acetylation D-Mannitol Lipase B, Vinyl acetate 40°C, 24 h 92%
Dithioacetal Oxidation Dithioacetal sulfoxide m-CPBA, Ac₂O 0°C → 25°C, 8 h 58%

Optimization Strategies and Challenges

Solvent Effects on Z:E Isomer Ratios

During Wittig reactions (e.g., in ranunculin synthesis), solvent polarity critically influences Z:E isomer ratios. In dichloromethane, the Z isomer predominates (85:15), favoring subsequent cyclization. Polar aprotic solvents like DMF reduce selectivity, underscoring the need for solvent screening in analogous syntheses.

Byproduct Formation in Acidic Conditions

Prolonged exposure to HCl (>3 hours) generates 2,5-anhydro-D-mannose diethyl acetal as a byproduct. Neutralization with Amberlite IR-45 resin immediately post-reaction mitigates this issue, improving yields by 12%.

Chemical Reactions Analysis

Types of Reactions

D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate has several notable applications in scientific research:

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique acetylation pattern allows for various chemical modifications that can lead to new derivatives with potential applications in pharmaceuticals and materials science.

Biology

  • Carbohydrate Metabolism Studies : The compound is employed in research related to carbohydrate metabolism and enzyme interactions. Its structural similarity to glucose makes it a useful tool for studying glucose transport mechanisms.
  • Antimicrobial Activity : Research indicates that D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate exhibits significant antimicrobial properties. In studies against Mycobacterium tuberculosis, it demonstrated a minimum inhibitory concentration (MIC) of 50 µM/CFU. This suggests its potential as a therapeutic agent against resistant bacterial strains.

Medicine

  • Drug Development : The compound is being investigated for its potential use in drug development. It targets glucose transporters on cancer cells, making it a candidate for cancer therapies aimed at exploiting altered metabolic pathways in tumors.
  • Anti-Aging Research : Recent studies have explored its role in extending cellular longevity. D-Mannitol derivatives have been identified as potential anti-aging compounds through high-throughput screening methods that measure their effects on cellular lifespan in model organisms like Saccharomyces cerevisiae .

Case Studies and Research Findings

Numerous studies have documented the efficacy of D-Mannitol derivatives in various applications:

  • A study published in PubMed highlighted the antimicrobial effectiveness of D-Mannitol against Mycobacterium tuberculosis, suggesting its potential role in developing new antibiotics.
  • Research involving high-throughput screening methods indicated that D-Mannitol derivatives could significantly extend the lifespan of yeast cells under stress conditions . This finding opens avenues for further exploration into their effects on human cellular aging processes.

Mechanism of Action

The mechanism of action of D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate involves its interaction with various molecular targets. In biological systems, it can act as an osmotic diuretic, drawing water into the renal tubules and increasing urine output. It also affects carbohydrate metabolism by inhibiting certain enzymes involved in glycolysis and gluconeogenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sugar Alcohol Derivatives with Acetyl Protecting Groups

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose (CAS 22860-22-6)
  • Structure: A cyclic acetylated mannose derivative (pyranose form) with acetyl groups at positions 2,3,4,4.
  • Key Differences :
    • Cyclic vs. acyclic (mannitol) backbone.
    • Lacks the aromatic substituent present in the mannitol derivative.
    • Used as a glycosylation reagent in carbohydrate synthesis .
1-Thio-β-D-glucose 2,3,4,6-tetraacetate (CAS 19879-84-6)
  • Structure: Features a sulfur atom replacing the anomeric oxygen, with four acetyl groups.
  • Key Differences :
    • Thio-glycosidic bond enhances stability against enzymatic hydrolysis.
    • Explored for anticancer and antiviral applications, unlike the mannitol derivative’s focus on metabolic diseases .

Benzylated Sugar Alcohol Derivatives

2,3,4,6-Tetra-O-benzyl-D-glucose/galactose/maltose 1,5-lactones
  • Structure : Benzyl-protected sugar lactones with varying backbones (glucose, galactose, maltose).
  • Key Differences :
    • Benzyl groups increase hydrophobicity compared to acetyl groups.
    • Synthesis involves DMSO/acetic anhydride, yielding stereoselective lactones (85–95% yields) .
    • Used in palladium-catalyzed arylation reactions, highlighting divergent reactivity compared to acetylated mannitol derivatives .

Methylated and Other Modified Derivatives

1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-mannitol
  • Structure : Methyl-protected mannitol derivative.
  • Key Differences :
    • Methyl groups are more hydrolytically stable than acetyl groups.
    • Reduced solubility in polar solvents due to increased hydrophobicity .

Physicochemical Properties

Property D-Mannitol Tetraacetate 1-Thio-β-D-glucose Tetraacetate 2,3,4,6-Tetra-O-benzyl-D-glucose Lactone
Molecular Weight 572.59 364.37 ~650 (varies by backbone)
Solubility Lipophilic (soluble in acetone, DCM) Moderate in methanol/water Insoluble in water, soluble in THF
Stability Hydrolyzes under basic conditions Resists enzymatic hydrolysis Stable to hydrolysis, requires hydrogenolysis

Biological Activity

D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate (commonly referred to as D-Mannitol tetraacetate) is a derivative of D-mannitol that has garnered attention for its potential biological activities. With a molecular formula of C₁₄H₂₀O₉ and a molecular weight of approximately 332.3 g/mol, this compound features an anhydro sugar structure characterized by four acetyl groups attached to the hydroxyl groups of the D-mannitol backbone. This unique structure enhances its solubility and reactivity compared to simpler sugar alcohols and their derivatives.

Osmotic Diuretic Activity

D-Mannitol is widely recognized for its osmotic diuretic properties. It is used clinically to reduce intracranial pressure and treat renal failure. Its derivative, D-Mannitol tetraacetate, has been studied for similar applications in glycobiology, where it influences cell signaling and metabolic pathways.

Anti-Cancer Potential

Research indicates that D-Mannitol tetraacetate may exhibit anti-cancer properties by modulating tumor cell metabolism. Studies have shown that derivatives of D-mannitol can interact with biological molecules to affect enzyme activities and cellular uptake mechanisms, which are critical for understanding their therapeutic effects.

The biological activity of D-Mannitol tetraacetate can be attributed to several mechanisms:

  • Cell Signaling Modulation : It influences metabolic pathways by interacting with cell surface receptors and intracellular signaling cascades.
  • Enzyme Interaction : The compound can modulate the activity of specific enzymes involved in carbohydrate metabolism and other biochemical processes.
  • Cellular Uptake : Its structural characteristics allow it to affect how cells absorb nutrients and drugs, potentially enhancing therapeutic efficacy.

Study on Cellular Longevity

A recent study utilized a high-throughput screening method to investigate the effects of various agents on cellular longevity. Among the compounds tested was 2,5-anhydro-D-mannitol (related to D-Mannitol tetraacetate), which demonstrated potential anti-aging properties in yeast models (Saccharomyces cerevisiae). The findings suggest that such compounds may delay aging processes and prevent age-related diseases .

Glycobiology Applications

Another research initiative explored the role of D-mannitol derivatives in glycobiology. It was found that these compounds could influence glycosylation processes crucial for cellular communication and immune responses. The specific acetylation pattern in D-Mannitol tetraacetate may enhance its interaction with glycoproteins and glycolipids, leading to altered cellular behaviors.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
D-MannitolC₆H₁₂O₆Natural sugar alcohol with diuretic properties
1,5-Anhydro-D-mannitolC₆H₁₂O₅Anhydro form of D-mannitol
2-Deoxy-D-mannoseC₆H₁₂O₆Role in antibiotic resistance
1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-mannitolC₁₀H₂₀O₅Methylated derivative with unique solubility
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate C₁₄H₂₀O₉ Enhanced solubility and reactivity

D-Mannitol tetraacetate stands out due to its specific acetylation pattern that enhances both solubility and reactivity compared to other similar compounds. This unique structure allows it to serve specialized roles in biochemical applications not achievable with simpler sugar alcohols or their derivatives.

Q & A

Q. What are the established synthetic routes for D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate, and what critical reaction parameters must be controlled?

The synthesis involves acetylation and nitration strategies. A key approach includes the use of nitro sugar derivatives as nucleophilic reagents in carbon-chain elongation reactions. For example, nitro-containing intermediates (e.g., 2,6-anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol) can react with formaldehyde in dimethyl sulfoxide (DMSO) to form intermediates, which are subsequently acetylated . Critical parameters include:

  • Solvent selection : DMSO is preferred for its ability to stabilize reactive intermediates.
  • Temperature control : Reactions are typically conducted at room temperature to avoid side-product formation.
  • Purification : Crystallization or chromatography is used to isolate the tetraacetate derivative.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the acetylation pattern and anhydro bridge position. For example, the 1,5-anhydro configuration is confirmed by characteristic shifts in the ¹³C NMR spectrum (e.g., signals at δ ~100 ppm for anomeric carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₂₀O₉, exact mass 332.3) and detects impurities .
  • X-ray Crystallography : Used to resolve the stereochemistry of crystalline derivatives .

Advanced Research Questions

Q. How does the acetylation pattern of D-Mannitol derivatives influence their biochemical reactivity in glycan-processing studies?

The tetraacetate modification enhances lipophilicity, enabling membrane permeability in cellular assays. However, over-acetylation can sterically hinder interactions with enzymes like glycosyltransferases. Comparative studies with hexaacetylated derivatives (e.g., D-Mannitol hexaacetate, CAS 642-00-2) show reduced enzymatic hydrolysis rates due to steric effects, highlighting the importance of partial acetylation for substrate accessibility .

Q. What experimental strategies address contradictions in thermal stability data for D-Mannitol derivatives in protein interaction studies?

Discrepancies arise from ligand-protein binding modes. For example:

  • Circular Dichroism (CD) Spectroscopy : Reveals conformational changes in proteins (e.g., IFN α-2b) upon binding to RNA:D-mannitol complexes, with thermal denaturation assays showing stabilization (ΔTm = +3–5°C) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities (e.g., micromolar dissociation constants) to resolve conflicting stability reports .

Q. How can researchers design comparative studies to evaluate the biological activity of 2,3,4,6-tetraacetate versus other D-Mannitol derivatives (e.g., hexanicotinate)?

  • In vitro assays : Test hypolipidemic activity using hepatocyte models. For instance, D-Mannitol hexanicotinate reduces cholesterol synthesis via inhibition of HMG-CoA reductase, a pathway that can be compared to the tetraacetate derivative’s mechanism .
  • Metabolic profiling : Use LC-MS to track metabolite differences in cells treated with each derivative.
  • Structural-activity relationship (SAR) analysis : Correlate acetylation/nitration patterns with bioactivity .

Methodological Challenges

Q. What are the best practices for quantifying D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate in complex biological matrices?

  • HPLC with evaporative light scattering detection (ELSD) : Effective for non-UV-absorbing polyols. Use a C18 column with an isocratic mobile phase (e.g., acetonitrile:water 70:30) .
  • Enzymatic assays : Couple with esterase hydrolysis to release free mannitol, quantified via NADH-linked spectrophotometric methods .

Q. How can researchers mitigate hydrolysis of the acetate groups during long-term storage or in aqueous experimental conditions?

  • Storage : Lyophilize the compound and store at −20°C under argon.
  • Buffer selection : Use non-nucleophilic buffers (e.g., HEPES) at pH 6.5–7.5 to minimize hydrolysis .

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